molecular formula C9H15NO B11763302 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]

Cat. No.: B11763302
M. Wt: 153.22 g/mol
InChI Key: DLRHOQNOTZGKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] is a bicyclic spiro compound characterized by a nitrogen-containing bicyclo[3.2.1]octane scaffold fused to an oxetane ring. This structure combines conformational rigidity from the bicyclic framework with the strain and polarity of the oxetane moiety, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties like solubility and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,3'-oxetane]

InChI

InChI=1S/C9H15NO/c1-2-8-4-9(5-11-6-9)3-7(1)10-8/h7-8,10H,1-6H2

InChI Key

DLRHOQNOTZGKCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CC1N2)COC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable bicyclic precursor with an azetidine derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxetane Ring-Opening Reactions

The oxetane ring in spirocyclic compounds is prone to nucleophilic attack under acidic or basic conditions.

Reaction TypeConditionsProductKey Features
Acid-Catalyzed Ring-Opening H+ (e.g., H2SO4, HCl)Diol derivativesFormation of vicinal diols via protonation and cleavage of the oxetane oxygen .
Base-Mediated Ring-Opening OH−, RO−Alkoxide intermediatesPotential for ring cleavage with nucleophiles (e.g., water, alcohols) .

Mechanistic Insight : Oxetanes undergo ring-opening due to strain release (≈18 kJ/mol) compared to larger cyclic ethers . The bicyclooctane core may stabilize intermediates during cleavage.

Cycloaddition Reactions

The conjugated system of the oxetane may participate in pericyclic reactions.

Reaction TypeConditionsProductKey Features
[2+2] Photocycloaddition UV light, inert solventsCyclobutane-fused derivativesIntramolecular or intermolecular coupling with alkenes or carbonyls .
Diels-Alder Reactions Diene + dienophileSix-membered ring adductsPotential participation of the oxetane as a dienophile under high temperatures .

Example : A [2+2] photocycloaddition between the oxetane and an alkene could form a cyclobutane ring, expanding the spirocyclic system .

Oxidative and Reductive Processes

The nitrogen atom in the bicyclooctane core and the oxetane oxygen may undergo oxidation/reduction.

Reaction TypeConditionsProductKey Features
Oxidative Ring Expansion Oxidizing agents (e.g., KMnO4)Lactones or ketonesPossible cleavage of the oxetane or bicyclooctane rings .
Reductive Cleavage LiAlH4, NaBH4Amines or alcoholsReduction of the nitrogen center or oxetane oxygen .

Note : The steric hindrance of the bicyclooctane core may influence reaction rates and selectivity .

Substitution Reactions at the Nitrogen Center

The bicyclooctane nitrogen may participate in nucleophilic or electrophilic substitutions.

Reaction TypeConditionsProductKey Features
Alkylation/Acylation Alkyl halides, acylating agentsN-Substituted derivativesFormation of quaternary ammonium salts or amides .
Dehydrogenation Oxidizing agents (e.g., H2O2)Aromatic derivativesPotential conversion to a pyridine-like structure .

Example : Reaction with methyl iodide could yield an N-methylated derivative, altering biological activity.

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of novel polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione Derivatives

  • Structure : Features a bicyclo[3.2.1]octane fused to an imidazolidine-dione ring.
  • Synthesis : Prepared via alkylation of tert-butyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate with bromoalkanes .
  • Bioactivity : Demonstrates cytotoxic activity against human leukemia cells (e.g., compound 7m with IC₅₀ values in micromolar ranges) .
  • Comparison : The oxetane in the target compound may enhance metabolic stability compared to the imidazolidine-dione, which is prone to hydrolysis.

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one Hydrochloride

  • Structure: Combines bicyclo[3.2.1]octane with a morpholinone ring.
  • Properties : Molecular weight = 232.71 g/mol; stored at -20°C due to hygroscopicity .
  • Comparison: The morpholinone’s larger ring (6-membered vs.

Benzobicyclo[3.2.1]octene Derivatives

  • Structure : Aromatic bicyclo[3.2.1]octene fused to a benzene ring.
  • Bioactivity : Acts as cholinesterase inhibitors (e.g., anti-Alzheimer candidates) .

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-diazirine] Hydrochloride

  • Structure : Diazirine ring fused to the bicyclo scaffold.
  • Properties : Molecular weight = 173.64 g/mol; requires storage at -20°C due to instability .
  • Comparison : Diazirine’s photoreactivity contrasts with oxetane’s stability, making the former suitable for photoaffinity labeling but less ideal for therapeutic use.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity/Application
8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] C₉H₁₅NO₂ ~181.22* Oxetane ring, high polarity Hypothetical: Drug design
8-Azaspiro[...morpholin]-5'-one HCl C₁₀H₁₇ClN₂O₂ 232.71 Morpholinone, hygroscopic Under investigation
7m (Diazaspiro derivative) C₁₉H₂₃F₂N₃O₃ 379.41 Imidazolidine-dione, cytotoxic Leukemia cell inhibition
Benzobicyclo[3.2.1]octene derivative C₁₅H₁₈N₂O 266.32 Aromatic fusion, cholinesterase inhibition Neuroprotective

*Estimated based on analogous structures.

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : Oxetane-containing spiro compounds may require specialized conditions to manage ring strain, as seen in acid-catalyzed rearrangements of oxetane intermediates .
  • Biological Performance: The oxetane’s electronegativity and small size can improve target binding affinity compared to bulkier morpholinone or imidazolidine-dione analogs .
  • Stability Considerations: Oxetanes are generally more stable than diazirines but less so than morpholinones, necessitating careful substituent design to balance reactivity and drug-like properties .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] derivatives?

Methodological Answer:
Synthetic optimization requires careful selection of reagents, reaction conditions, and intermediates. For example, tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized using Boc anhydride and triethylamine under reflux conditions. Solvent choice (e.g., toluene for radical cyclization) and catalysts like AIBN significantly influence yield and diastereoselectivity . Steric and electronic effects at the 3-position must be controlled to avoid side reactions, as seen in the use of tert-butyl esters to protect reactive amines during spiro-ring formation .

Basic: What purification techniques are effective for isolating 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] intermediates?

Methodological Answer:
Column chromatography with chloroform/methanol (9:1) is widely used for isolating azaspiro bicyclo intermediates due to their polar functional groups . For thermally sensitive derivatives, flash chromatography or preparative HPLC with C18 columns is recommended. Recrystallization from ethyl acetate/hexane mixtures can further enhance purity, particularly for tert-butyl-protected intermediates .

Advanced: How can computational methods enhance the design of novel 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane] derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) enable reaction path searches to predict stereochemical outcomes and transition states. For example, ICReDD’s workflow combines computational modeling with experimental validation to optimize reaction conditions (e.g., radical cyclization diastereocontrol >99%) . Machine learning algorithms can analyze structural-activity relationships (SAR) to prioritize derivatives with predicted neurological or cytotoxic activity .

Advanced: What strategies ensure stereochemical control during the radical cyclization of azabicyclo precursors?

Methodological Answer:
Radical cyclization of 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol. Key factors include:

  • Steric guidance : Bulky substituents (e.g., tert-butyl) direct radical recombination to favor endo-transition states.
  • Temperature control : Maintaining 80–100°C minimizes competing pathways.
  • Solvent polarity : Non-polar solvents (e.g., toluene) stabilize radical intermediates .

Advanced: How do researchers resolve contradictions in reported biological activities of azaspiro compounds across studies?

Methodological Answer:
Discrepancies in biological data (e.g., neurological vs. cytotoxic effects) often arise from structural variations or assay conditions. For example:

  • Neurological activity : Derivatives like exo-3-(6-methoxypyridin-2-yloxy)-8-H-8-azabicyclo[3.2.1]octane show norepinephrine transporter (NET) affinity in PET imaging but require strict stereochemical purity .
  • Cytotoxicity : Diazaspiro bicyclo hydantoins exhibit variable IC50 values depending on substitution patterns (e.g., tert-butyl vs. benzyl groups) and cell line selection (e.g., HeLa vs. MCF-7) .
    Methodological reconciliation involves orthogonal assays (e.g., radioligand binding vs. cell viability) and structural validation via X-ray crystallography .

Basic: What analytical techniques are recommended for characterizing azaspiro bicyclo compounds?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR identifies stereochemistry and confirms spiro-ring formation (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
  • HPLC-MS : High-resolution MS with ESI+ ionization verifies molecular weight, while reverse-phase HPLC monitors purity (>95%) .
  • X-ray diffraction : Resolves ambiguous stereochemistry in crystalline intermediates .

Advanced: What in vitro models are suitable for evaluating the cytotoxic potential of azaspiro hydantoin derivatives?

Methodological Answer:
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are standard models. Protocol steps include:

Dose-response assays : 24–72 hr treatments with derivatives (1–100 µM).

MTT/WST-1 assays : Quantify mitochondrial activity as a proxy for viability.

Apoptosis markers : Flow cytometry for Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms .
Structure-activity trends show that electron-withdrawing groups (e.g., nitro at the 4-position) enhance cytotoxicity .

Advanced: How do structural modifications at the 3-position of azabicyclo[3.2.1]octane affect binding affinity to neurological targets?

Methodological Answer:
Substituents at the 3-position (e.g., methoxy, benzyl, or fluorophenyl groups) modulate lipophilicity and hydrogen-bonding capacity. For instance:

  • Methoxy groups : Increase NET binding (Ki < 10 nM) by mimicking catecholamine hydroxyls.
  • Benzyl groups : Enhance blood-brain barrier penetration but reduce selectivity over serotonin transporters.
    SAR studies use competitive radioligand assays (e.g., [3H]nisoxetine for NET) and molecular docking to validate binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.